4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-n-Butylphenylboronic acid is a chemical compound with the molecular formula C10H15BO2 . It is often used in laboratory settings .

Synthesis Analysis

While specific synthesis methods for 4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid were not found, boronic acids and their esters are generally synthesized through catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is a valuable transformation in organic synthesis .Molecular Structure Analysis

The molecular structure of 4-n-Butylphenylboronic acid consists of a boronic acid group attached to a butylphenyl group . The exact structure of this compound could not be found.Chemical Reactions Analysis

Boronic acids and their esters, such as 4-n-Butylphenylboronic acid, are known to participate in various chemical reactions. One notable reaction is the Suzuki-Miyaura coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds .Physical and Chemical Properties Analysis

4-n-Butylphenylboronic acid is a solid substance with a melting point range of 91.0°C to 97.0°C . It has a molecular weight of 178.04 g/mol .Aplicaciones Científicas De Investigación

Applications in Material Science

One significant application of related compounds is in the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes exhibit improved water flux, essential for the effective treatment of dye solutions. The incorporation of sulfonated aromatic diamine monomers, such as 2,5-bis(4-amino-2-trifluoromethyl-phenoxy)benzenesulfonic acid, enhances membrane hydrophilicity without compromising dye rejection capabilities. This advancement is crucial for water purification technologies, especially in industries where dye wastewater is prevalent (Yang Liu et al., 2012).

Applications in Organic Synthesis

Trifluoromethylphenylboronic acids are also pivotal in catalysis. For instance, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to catalyze dehydrative condensation between carboxylic acids and amines, facilitating α-dipeptide synthesis. This catalytic activity underlines the role of boronic acids in enhancing reaction efficiencies and selectivities in peptide synthesis, highlighting their potential in pharmaceutical development (Ke Wang et al., 2018).

Environmental Applications

Research into the environmental degradation of polyfluoroalkyl chemicals, which share similar fluorinated motifs with 4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid, provides insights into addressing environmental persistence and toxicity issues. Studies on microbial degradation of these chemicals in the environment suggest potential bioremediation strategies for removing harmful perfluoroalkyl acids from contaminated sites. This research is critical for developing effective and sustainable methods to mitigate the environmental impact of fluorinated organic compounds (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Safety and Hazards

4-n-Butylphenylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing cautiously with water for several minutes in case of eye contact, and removing the victim to fresh air and keeping at rest in a position comfortable for breathing in case of inhalation .

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives are known to be used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the boronic acid or its derivative interacts with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby the metal (often palladium) becomes oxidized through its donation of electrons to form a new metal–carbon bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to the metal .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound may participate, is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

Boronic esters, such as this compound, are known to have improved stability and ease of purification, especially in the case of boronic acid pinacol esters . This characteristic facilitates their use in synthesis and can impact their bioavailability.

Result of Action

As a potential reagent in the suzuki–miyaura cross-coupling reaction, this compound can contribute to the formation of new carbon–carbon bonds, enabling the synthesis of a wide variety of organic compounds .

Action Environment

The action, efficacy, and stability of 4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the stability of boronic esters can be influenced by factors such as temperature, pH, and the presence of other reactive species .

Propiedades

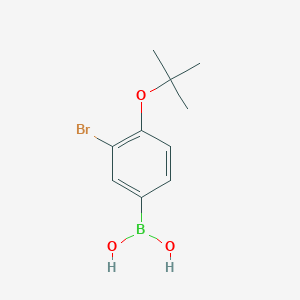

IUPAC Name |

[4-(butylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BF3NO4S/c1-2-3-6-16-21(19,20)8-4-5-10(12(17)18)9(7-8)11(13,14)15/h4-5,7,16-18H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVRIWIYFNMMBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)S(=O)(=O)NCCCC)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BF3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6365607.png)